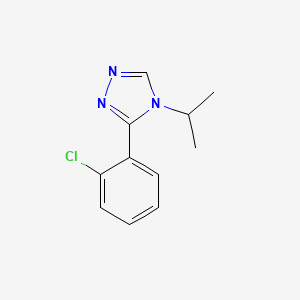

![molecular formula C19H19N5O2S B2384249 N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide CAS No. 883963-81-3](/img/structure/B2384249.png)

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a compound that falls under the class of triazoloquinoxaline derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .

Wissenschaftliche Forschungsanwendungen

- Research has shown that derivatives of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines possess promising anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis. Their unique structure allows specific interactions with cancer-related targets, making them potential candidates for drug development in oncology .

- N-Methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide derivatives have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. These compounds could be explored further as novel antimicrobial agents .

- Some 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine derivatives exhibit analgesic and anti-inflammatory effects. These properties make them interesting candidates for pain management and inflammation-related disorders .

- Compounds related to this scaffold have been investigated for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .

- N-Methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide derivatives have been studied as enzyme inhibitors. Notably, they exhibit inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions could have therapeutic implications in various diseases .

- While more research is needed, some derivatives of this compound class have shown antiviral activity. Investigating their mechanisms of action and efficacy against specific viruses could lead to valuable insights .

Anticancer Activity

Antimicrobial Effects

Analgesic and Anti-Inflammatory Properties

Antioxidant Potential

Enzyme Inhibitors

Antiviral Potential

Wirkmechanismus

Target of Action

The primary target of N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to mediate a wide range of events under both normal and pathological conditions . The A2B receptor is expressed in human microvascular endothelial cells and plays a significant role in regulating angiogenic factors .

Mode of Action

This compound acts as an antagonist of the A2B receptor . By blocking this receptor, it can inhibit the activation of downstream signaling pathways that are triggered by the binding of adenosine to the A2B receptor .

Biochemical Pathways

The A2B receptor is known to regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing this receptor, N-Methyl-N-{1-Propyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Benzenesulfonamide can potentially inhibit angiogenesis, which is a major mechanism for tumor growth regulation .

Result of Action

The antagonism of the A2B receptor by this compound can lead to a reduction in angiogenesis, which in turn can inhibit tumor growth . Additionally, it has been suggested that this compound may induce apoptosis in a dose-dependent manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

While the specific safety and hazards associated with “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” are not detailed in the available resources, it’s important to note that most of the tested triazoloquinoxaline compounds exhibited cytotoxicity at concentration 160 μg/ml .

Zukünftige Richtungen

Triazoloquinoxaline derivatives, including “N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide”, hold promise for future research due to their versatile biological activities. They are potential candidates for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Further exploration and development of these compounds could lead to the discovery of new drugs with enhanced antimicrobial, antioxidant, and antiviral potential .

Eigenschaften

IUPAC Name |

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-3-9-17-21-22-19-18(20-15-12-7-8-13-16(15)24(17)19)23(2)27(25,26)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNTERWFCLNMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2384171.png)

![(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate](/img/structure/B2384175.png)

![N-[4-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2384179.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2384182.png)

![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)